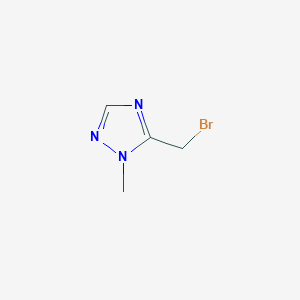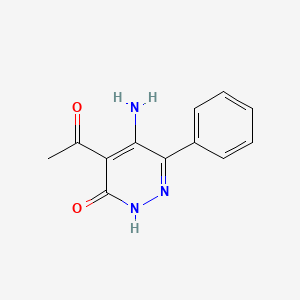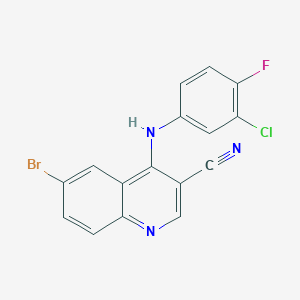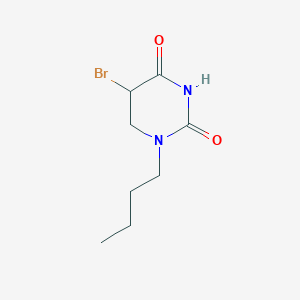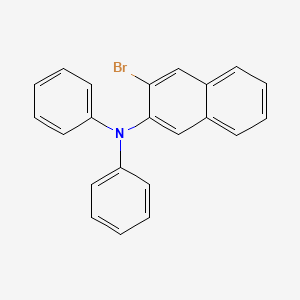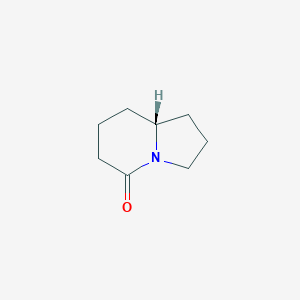
Allyl (2-(3-formyl-4-nitrophenoxy)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Allyl (2-(3-formyl-4-nitrophenoxy)ethyl)carbamate: is an organic compound characterized by the presence of an allyl group, a formyl group, and a nitrophenoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Allyl (2-(3-formyl-4-nitrophenoxy)ethyl)carbamate typically involves multiple steps. One common method includes the reaction of 3-formyl-4-nitrophenol with allyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions.
Substitution: Nucleophilic substitution reactions can occur at the formyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are effective.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted carbamates.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe due to its reactive functional groups.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
- Evaluated for its antimicrobial and anticancer properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of novel polymers and coatings.
作用機序
The mechanism of action of Allyl (2-(3-formyl-4-nitrophenoxy)ethyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The allyl group can undergo various chemical transformations, contributing to the compound’s reactivity and versatility.
類似化合物との比較
Allyl (2-(3-formyl-4-aminophenoxy)ethyl)carbamate: Similar structure but with an amino group instead of a nitro group.
Allyl (2-(3-formyl-4-hydroxyphenoxy)ethyl)carbamate: Contains a hydroxyl group instead of a nitro group.
Allyl (2-(3-formyl-4-methylphenoxy)ethyl)carbamate: Features a methyl group in place of the nitro group.
Uniqueness: Allyl (2-(3-formyl-4-nitrophenoxy)ethyl)carbamate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the formyl, nitrophenoxy, and allyl groups makes this compound a versatile intermediate in organic synthesis and a valuable tool in scientific research.
特性
分子式 |
C13H14N2O6 |
|---|---|
分子量 |
294.26 g/mol |
IUPAC名 |
prop-2-enyl N-[2-(3-formyl-4-nitrophenoxy)ethyl]carbamate |
InChI |
InChI=1S/C13H14N2O6/c1-2-6-21-13(17)14-5-7-20-11-3-4-12(15(18)19)10(8-11)9-16/h2-4,8-9H,1,5-7H2,(H,14,17) |
InChIキー |
DKVRDAWYIZMDFB-UHFFFAOYSA-N |
正規SMILES |
C=CCOC(=O)NCCOC1=CC(=C(C=C1)[N+](=O)[O-])C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


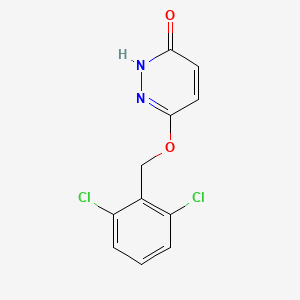
![exo-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride](/img/structure/B12924757.png)

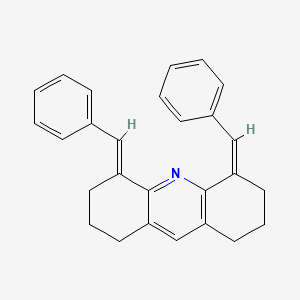
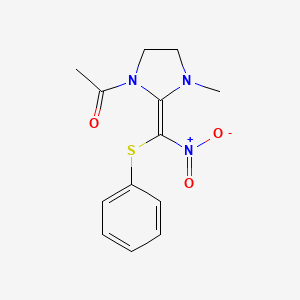
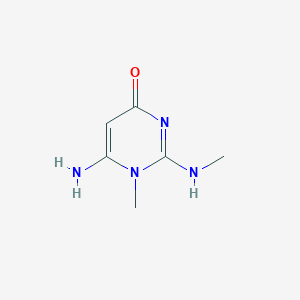

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide](/img/structure/B12924811.png)
